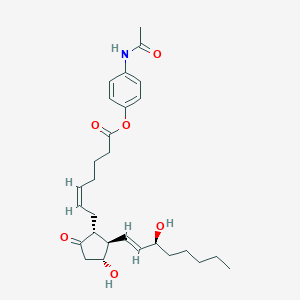

Prostaglandin E2 p-acetamidophenyl ester

Description

Properties

IUPAC Name |

(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFZDRIMILJQQC-WLGUUIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a key mediator in a myriad of physiological and pathological processes, is often limited in its therapeutic and research applications due to its inherent chemical instability. To address this, various derivatives have been synthesized, among them Prostaglandin E2 p-acetamidophenyl ester. This technical guide provides a comprehensive overview of the synthesis and discovery of this crystalline ester, designed as a more stable prodrug of PGE2. Included are detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.

Discovery and Rationale

Prostaglandin E2 p-acetamidophenyl ester was developed as part of a broader effort to enhance the solid-state stability of the parent compound, dinoprostone (PGE2)[1]. The inherent instability of PGE2, particularly in aqueous solutions and at non-refrigerated temperatures, poses significant challenges for its formulation and clinical use. The esterification of the C1-carboxylic acid moiety of PGE2 with various phenols, including p-acetamidophenol, was investigated to produce crystalline derivatives with improved stability profiles[1]. The underlying principle is that the crystalline form of a compound generally exhibits lower chemical reactivity and degradation rates compared to its amorphous or oily state. The selection of p-acetamidophenol, the active metabolite of acetaminophen, was strategic, potentially offering a dual therapeutic benefit, although the primary focus of its initial synthesis was on improving the physicochemical properties of PGE2[1].

Synthesis of Prostaglandin E2 p-Acetamidophenyl Ester

The synthesis of Prostaglandin E2 p-acetamidophenyl ester is achieved through the esterification of the carboxylic acid group of PGE2 with p-acetamidophenol. A common and effective method involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the phenolic hydroxyl group.

Experimental Protocol: Esterification of Prostaglandin E2

A representative method for the synthesis of C1-esters of prostaglandins without the need for hydroxyl-protecting groups involves the use of a sterically hindered amine base and an activating agent[2]. While the seminal paper by Morozowich et al. describes the synthesis of a series of phenyl esters, a generalized procedure can be adapted for the specific synthesis of the p-acetamidophenyl ester.

Materials:

-

Prostaglandin E2 (Dinoprostone)

-

p-Acetamidophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2) or other suitable aprotic solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the solution, add p-acetamidophenol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

-

Activation: While stirring the solution at 0 °C (ice bath), add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold dichloromethane.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Isolation and Characterization: Collect the fractions containing the desired product, combine, and evaporate the solvent to yield Prostaglandin E2 p-acetamidophenyl ester as a crystalline solid. Characterize the product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Quantitative Data

The following table summarizes the key quantitative data for Prostaglandin E2 p-acetamidophenyl ester.

| Parameter | Value | Reference |

| Chemical Formula | C₂₈H₃₉NO₆ | [3][4] |

| Molecular Weight | 485.6 g/mol | [3][4] |

| CAS Number | 57790-52-0 | [3][4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3][4] |

| Solubility | DMF: >38 mg/mlDMSO: >35 mg/mlEthanol: >40 mg/mlEthanol:PBS (1:1): <50 µg/ml | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Biological Activity and Signaling Pathway

Prostaglandin E2 p-acetamidophenyl ester is designed as a prodrug of PGE2. In vivo, it is anticipated that esterases will hydrolyze the ester bond, releasing the active PGE2 molecule and p-acetamidophenol. PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4[3]. These receptors are distributed in various tissues and couple to different intracellular signaling cascades, mediating a wide range of physiological responses including inflammation, pain, fever, and modulation of the immune system[3][5][6].

Prostaglandin E2 Signaling Pathway

Caption: Prodrug activation and subsequent PGE2 signaling pathways.

Experimental Workflow

The synthesis of Prostaglandin E2 p-acetamidophenyl ester follows a logical workflow from starting materials to the final, purified product.

Caption: General workflow for the synthesis of PGE2 p-acetamidophenyl ester.

Conclusion

Prostaglandin E2 p-acetamidophenyl ester represents a successful application of prodrug strategy to overcome the inherent instability of PGE2. Its synthesis via esterification provides a crystalline, more stable compound that can serve as a valuable tool for research into the multifaceted roles of PGE2 in biology. This technical guide provides researchers and drug development professionals with the foundational knowledge of its synthesis and mechanism of action, facilitating its application in further scientific inquiry.

References

- 1. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin prodrugs. II: New method for synthesizing prostaglandin C1-aliphatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Modulating inflammatory prostaglandin E2 signaling to mitigate neurobehavioral comorbidities associated with seizure disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic derivative of the naturally occurring eicosanoid, Prostaglandin E2. This technical guide provides a comprehensive overview of its mechanism of action, consolidating available information for researchers and drug development professionals. The core of its activity is understood through its role as a prodrug, which, upon administration, is metabolized to release the pharmacologically active PGE2. This guide will delve into the established mechanism of PGE2, the presumed activation of its p-acetamidophenyl ester derivative, and the downstream signaling pathways. While direct quantitative data for the ester derivative is limited, this guide will present the known pharmacology of PGE2 and infer the behavior of the ester based on related compounds.

Introduction: The Prodrug Concept

Prostaglandin E2 p-acetamidophenyl ester is designed as a prodrug of PGE2.[1] Prodrugs are inactive or less active molecules that are converted into an active form within the body, a process often mediated by enzymatic or chemical transformation.[1][2] This approach is frequently employed to improve the pharmacokinetic properties of a drug, such as its stability, solubility, and bioavailability.[1][2] In the case of PGE2 p-acetamidophenyl ester, the esterification of the carboxylic acid moiety of PGE2 is expected to increase its lipophilicity, potentially enhancing its absorption and distribution.[3] The active form, PGE2, is then released through hydrolysis of the ester bond.

The Target: Prostaglandin E2 Receptors

The pharmacological effects of PGE2 are mediated through its interaction with a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[2] These receptors are distributed throughout various tissues and cell types, and their activation initiates distinct intracellular signaling cascades, leading to a wide range of physiological and pathophysiological responses.

Table 1: Prostaglandin E2 Receptor Subtypes and Their Primary Signaling Pathways

| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Cellular Response |

| EP1 | Gq | Activation of Phospholipase C (PLC) -> IP3 and DAG formation | Increase in intracellular calcium ([Ca2+]i) |

| EP2 | Gs | Activation of Adenylyl Cyclase (AC) -> Increase in cAMP | Relaxation of smooth muscle, vasodilation |

| EP3 | Gi | Inhibition of Adenylyl Cyclase (AC) -> Decrease in cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |

| EP4 | Gs | Activation of Adenylyl Cyclase (AC) -> Increase in cAMP | Immune modulation, bone formation |

This table summarizes the primary signaling pathways associated with each EP receptor subtype. The specific cellular response can vary depending on the cell type and tissue context.

Mechanism of Action: From Prodrug to Active Metabolite

The mechanism of action of Prostaglandin E2 p-acetamidophenyl ester can be conceptualized as a two-step process:

-

Hydrolysis: The ester bond of the prodrug is cleaved, releasing PGE2 and p-acetamidophenol (acetaminophen). This hydrolysis is likely catalyzed by esterase enzymes present in plasma, liver, and other tissues.[4]

-

Receptor Activation: The liberated PGE2 binds to and activates its cognate EP receptors, initiating downstream signaling events.

Presumed Hydrolysis of Prostaglandin E2 p-Acetamidophenyl Ester

Downstream Signaling of Prostaglandin E2

Once released, PGE2 exerts its diverse biological effects by activating the EP receptors. The specific outcome depends on which receptor subtype is predominantly expressed in a given cell or tissue.

Activation of the EP1 receptor, coupled to Gq, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This calcium signal can then activate various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases.

Both EP2 and EP4 receptors are coupled to Gs proteins. Upon PGE2 binding, the activated Gs protein stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA can phosphorylate a variety of downstream targets, including enzymes and transcription factors, to mediate the cellular response.

The EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can counteract the effects of Gs-coupled receptors and lead to various cellular responses, such as smooth muscle contraction and inhibition of neurotransmitter release.

Experimental Protocols: General Methodologies

While specific experimental protocols for Prostaglandin E2 p-acetamidophenyl ester are not available in the public domain, the following are general methodologies used to study the mechanism of action of prostaglandins and their analogs.

In Vitro Hydrolysis Assay

This assay is designed to determine the rate of conversion of the prodrug to the active drug in a biological matrix.

Protocol Outline:

-

Preparation of Biological Matrix: Obtain fresh plasma or prepare a liver homogenate from the species of interest.

-

Incubation: Add a known concentration of Prostaglandin E2 p-acetamidophenyl ester to the biological matrix and incubate at 37°C.

-

Time-Course Sampling: At predefined time points, collect aliquots of the incubation mixture.

-

Sample Preparation: Stop the enzymatic reaction (e.g., by adding a quenching solvent like acetonitrile) and perform a liquid-liquid or solid-phase extraction to isolate the analyte and parent compound.

-

Analytical Quantification: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of both the ester and the released PGE2.

-

Data Analysis: Plot the concentration of the ester over time to determine the rate of hydrolysis and calculate the half-life of the prodrug in the specific matrix.

Receptor Binding Assay

This assay measures the affinity of a ligand for its receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing one of the human EP receptors (EP1, EP2, EP3, or EP4).

-

Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled PGE2 analog (e.g., [3H]PGE2) in the presence of varying concentrations of the unlabeled test compound (Prostaglandin E2 p-acetamidophenyl ester or PGE2).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Table 2: Representative Binding Affinities of PGE2 for Human EP Receptors

| Receptor | Binding Affinity (Ki, nM) |

| EP1 | 3.0 |

| EP2 | 10.0 |

| EP3 | 1.1 |

| EP4 | 0.6 |

Data are representative values and can vary depending on the experimental conditions and cell type used.

Conclusion

Prostaglandin E2 p-acetamidophenyl ester is a prodrug designed to deliver the potent signaling molecule, PGE2. Its mechanism of action is intrinsically linked to its enzymatic conversion to PGE2, which then activates the diverse family of EP receptors. Understanding the specific signaling pathways engaged by PGE2 in different cellular contexts is crucial for predicting the pharmacological effects of its p-acetamidophenyl ester derivative. While direct experimental data for this specific ester is lacking, the well-established pharmacology of PGE2 provides a robust framework for its anticipated biological activities. Further research is warranted to elucidate the precise pharmacokinetic and pharmacodynamic profile of Prostaglandin E2 p-acetamidophenyl ester, including its rate of hydrolysis and potential for tissue-specific activation.

References

- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Prostaglandin E2 p-acetamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid autacoids derived from arachidonic acid. It is a key mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer.[1] Due to its inherent chemical instability, more stable analogs and derivatives have been synthesized for research purposes. Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, making it a valuable tool for investigating PGE2-mediated biological effects.[1] This technical guide provides a comprehensive overview of the biological activity of Prostaglandin E2 p-acetamidophenyl ester, focusing on its presumed mechanism of action through the well-characterized Prostaglandin E2 receptors, and details the experimental protocols required for its characterization.

Note to the Reader: There is a significant lack of publicly available data on the specific biological activity of Prostaglandin E2 p-acetamidophenyl ester. It is widely presumed to act as a prodrug, undergoing hydrolysis to the active parent compound, Prostaglandin E2. Therefore, this guide is based on the extensive knowledge of PGE2's biological functions and provides the experimental frameworks to characterize the ester derivative.

Physicochemical Properties

A summary of the key physicochemical properties of Prostaglandin E2 p-acetamidophenyl ester is presented in Table 1.

| Property | Value |

| Chemical Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester |

| Molecular Formula | C₂₈H₃₉NO₆ |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 57790-52-0 |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml, Ethanol:PBS (1:1): <50 µg/ml |

| Storage | -20°C |

| Stability | ≥ 4 years |

Mechanism of Action: The Prostaglandin E2 Receptors

The biological effects of Prostaglandin E2 are mediated by its interaction with four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors exhibit different tissue distributions and couple to distinct intracellular signaling pathways, leading to a wide range of cellular responses. It is hypothesized that Prostaglandin E2 p-acetamidophenyl ester, upon hydrolysis to PGE2, will interact with these same receptors.

EP Receptor Subtypes and Signaling Pathways

-

EP1 Receptor: Coupled to the Gq alpha subunit of heterotrimeric G-proteins. Activation of EP1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

EP2 Receptor: Coupled to the Gs alpha subunit. Ligand binding to EP2 activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to the Gs alpha subunit, and its activation leads to increased intracellular cAMP levels and subsequent PKA activation.

The distinct signaling cascades initiated by each EP receptor subtype are responsible for the diverse and sometimes opposing biological effects of PGE2.

Quantitative Data for Prostaglandin E2

| Receptor Subtype | Ligand | Binding Affinity (Kd) |

| EP1 | Prostaglandin E2 | ~1-10 nM[1] |

| EP2 | Prostaglandin E2 | ~1-10 nM[1] |

| EP3 | Prostaglandin E2 | ~1-10 nM[1] |

| EP4 | Prostaglandin E2 | ~1-10 nM[1] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with each of the four EP receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of Prostaglandin E2 p-acetamidophenyl ester.

Radioligand Binding Assay for EP Receptors

This protocol describes a competitive binding assay to determine the affinity of Prostaglandin E2 p-acetamidophenyl ester for the EP receptors.

Materials:

-

Cell membranes prepared from cells overexpressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

[³H]-Prostaglandin E2 (Radioligand).

-

Prostaglandin E2 p-acetamidophenyl ester (Test Compound).

-

Unlabeled Prostaglandin E2 (for non-specific binding determination).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target EP receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding Buffer.

-

Test compound (Prostaglandin E2 p-acetamidophenyl ester) at various concentrations.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled PGE2.

-

[³H]-PGE2 at a concentration near its Kd for the respective receptor.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement for EP2 and EP4 Receptor Activation

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production following stimulation of EP2 or EP4 receptors.

Materials:

-

Cells stably expressing either the human EP2 or EP4 receptor.

-

Prostaglandin E2 p-acetamidophenyl ester (Test Compound).

-

Forskolin (positive control).

-

HTRF cAMP assay kit (containing Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

-

Cell culture medium and supplements.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of Prostaglandin E2 p-acetamidophenyl ester in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add the test compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Reagent Addition: Add the HTRF lysis buffer containing the Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay for EP1 Receptor Activation

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon activation of the EP1 receptor.

References

Prostaglandin E2 p-acetamidophenyl ester: A Technical Guide to its Influence on Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator with a well-established, albeit complex, role in the regulation of the immune system. Its pleiotropic effects are critical in both the initiation and resolution of inflammation, as well as in the orchestration of innate and adaptive immune responses. Due to its inherent instability, more stable analogs such as Prostaglandin E2 p-acetamidophenyl ester are frequently utilized in research to elucidate its mechanisms of action.[1] This technical guide provides an in-depth analysis of the immunomodulatory functions of PGE2, with the understanding that its p-acetamidophenyl ester derivative is a tool to mimic these effects. We will explore its influence on key immune cell populations, cytokine production, and the intricate signaling pathways it governs. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction: Prostaglandin E2 and its p-acetamidophenyl ester Derivative

Prostaglandin E2 is a member of the eicosanoid family of signaling molecules, derived from the metabolism of arachidonic acid by cyclooxygenase (COX-1 and COX-2) and prostaglandin E synthases. It exerts its biological functions by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.[2] This receptor diversity accounts for the multifaceted and sometimes contradictory roles of PGE2 in immunity.[3]

Prostaglandin E2 p-acetamidophenyl ester is a synthetic, crystalline derivative of PGE2 where the carboxylic acid moiety is esterified.[2][4] This modification enhances the compound's stability, making it more suitable for in vitro and in vivo experimental applications where sustained activity is required.[1] While direct comparative studies are limited, it is widely accepted in the research community that this ester acts as a prodrug, undergoing hydrolysis to release the active PGE2 molecule, thereby mimicking its physiological effects. The principle of using p-acetamidophenyl esters to improve stability and facilitate delivery has been explored for other compounds as well.[5]

Immunomodulatory Effects on Key Immune Cell Populations

PGE2 exerts a profound influence on a wide spectrum of immune cells, often in a concentration-dependent and context-specific manner.

T-Lymphocytes

The effect of PGE2 on T-cells is particularly complex, with evidence supporting both pro-inflammatory and anti-inflammatory roles.

-

Inhibition of T-cell Proliferation and Activation: At higher concentrations, PGE2 is a potent inhibitor of T-cell proliferation and activation.[6] This is achieved through the suppression of Interleukin-2 (IL-2) production and the downregulation of the IL-2 receptor (CD25).[6]

-

Modulation of T-helper (Th) Cell Differentiation: PGE2 can influence the differentiation of naive T-cells. It has been shown to suppress the development of Th1 cells, characterized by the production of pro-inflammatory cytokines like IFN-γ, while promoting the differentiation of Th2 and Th17 cells, as well as regulatory T-cells (Tregs). This shift from a Th1 to a Th2/Th17/Treg response is a key mechanism of its immunomodulatory action.

-

Dual Role in T-cell Responses: The concentration of PGE2 is a critical determinant of its effect on T-cells. While high concentrations are generally immunosuppressive, lower, physiological concentrations can promote T-cell responses, highlighting a nuanced regulatory role.

Dendritic Cells (DCs)

Dendritic cells, as the most potent antigen-presenting cells (APCs), are central to the initiation of adaptive immune responses. PGE2 plays a crucial role in their maturation and migration.

-

Induction of DC Maturation: PGE2 is a key component of maturation cocktails used for the in vitro generation of mature DCs for immunotherapy.[7] It promotes the upregulation of co-stimulatory molecules, enhancing their ability to activate T-cells.

-

Regulation of DC Migration: A critical function of PGE2 is to induce the expression of CCR7 on DCs, a chemokine receptor essential for their migration from peripheral tissues to draining lymph nodes. However, the effect of PGE2 on DC migration is dose-dependent, with low concentrations promoting migration and high concentrations being inhibitory.[8]

Macrophages

Macrophages are versatile cells of the innate immune system involved in phagocytosis, antigen presentation, and cytokine production. PGE2 significantly modulates their function.

-

Suppression of Pro-inflammatory Cytokine Production: PGE2 generally suppresses the production of pro-inflammatory cytokines by macrophages, such as TNF-α and IL-12.[3]

-

Promotion of Anti-inflammatory Cytokine Production: Conversely, PGE2 can enhance the production of the anti-inflammatory cytokine IL-10 by macrophages, contributing to the resolution of inflammation.[9][10]

Influence on Cytokine Production

The immunomodulatory effects of Prostaglandin E2 p-acetamidophenyl ester are largely mediated by its ability to alter the cytokine milieu. The following table summarizes the observed effects of PGE2 on the production of key cytokines by different immune cells.

| Cytokine | Producing Cell(s) | Effect of PGE2 | Reference(s) |

| Pro-inflammatory | |||

| Interleukin-2 (IL-2) | T-cells | Inhibition | [6] |

| Interferon-gamma (IFN-γ) | T-cells (Th1) | Inhibition | |

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages, T-cells | Inhibition | [3] |

| Interleukin-12 (IL-12) | Macrophages, Dendritic Cells | Inhibition | [3] |

| Anti-inflammatory & Regulatory | |||

| Interleukin-10 (IL-10) | Macrophages, T-cells (Tregs) | Induction | [9][10] |

| Interleukin-4 (IL-4) | T-cells (Th2) | No significant change or slight induction | |

| Interleukin-5 (IL-5) | T-cells (Th2) | No significant change or slight induction | |

| Interleukin-17 (IL-17) | T-cells (Th17) | Induction | |

| Interleukin-6 (IL-6) | Macrophages, Fibroblasts | Induction | |

| Interleukin-8 (IL-8) | Fibroblasts | Induction |

Signaling Pathways

The diverse effects of PGE2 are transduced through its four receptor subtypes (EP1-4), which couple to distinct intracellular signaling pathways.

cAMP/PKA Pathway

The EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Increased intracellular cAMP levels then activate Protein Kinase A (PKA). This pathway is central to many of the immunosuppressive effects of PGE2, such as the inhibition of T-cell proliferation and the suppression of pro-inflammatory cytokine production by macrophages.

References

- 1. Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bosterbio.com [bosterbio.com]

- 4. scbt.com [scbt.com]

- 5. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 inhibits human T-cell proliferation after crosslinking of the CD3-Ti complex by directly affecting T cells at an early step of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of dendritic cells matured by using IL-1β, IL-6, TNF-α and prostaglandins E2 for different time span - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 serves a dual role in regulating the migration of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Inflammatory Assay [bio-protocol.org]

- 10. PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]

Investigating Prostaglandin Receptors with Prostaglandin E2 p-acetamidophenyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Understanding the specific roles of these receptor subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

Prostaglandin E2 p-acetamidophenyl ester (Cay10372) is a crystalline derivative of PGE2.[1] The esterification of the carboxylic acid moiety can enhance the compound's stability, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the intricate signaling pathways of prostaglandin receptors.[2] This guide provides a comprehensive overview of the use of PGE2 and its derivatives in investigating prostaglandin receptors, with a focus on experimental design and data interpretation.

Prostaglandin E2 Receptors and their Signaling Pathways

PGE2 exerts its biological functions by binding to four distinct receptor subtypes, each coupled to different intracellular signaling cascades.[1] This differential coupling is the basis for the diverse and sometimes opposing effects of PGE2.

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentration ([Ca2+]) via the phospholipase C (PLC) pathway.[3][4]

-

EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4]

-

EP3 Receptor: This receptor has multiple splice variants that can couple to Gi or Gs proteins. The most common signaling pathway involves Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[3]

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs proteins and its activation increases intracellular cAMP levels.[3][4] It can also activate the PI3K pathway.

Signaling Pathway Diagram

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Prostaglandin E2 p-acetamidophenyl ester: A Novel Prodrug Strategy in Arthritis Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal mediator of inflammation and pain, particularly in the pathophysiology of arthritis. Its role in promoting vasodilation, edema, and sensitizing nociceptive neurons makes it a key target for anti-inflammatory therapies. However, the therapeutic application of PGE2 itself is limited by its rapid metabolism and systemic side effects. This technical guide explores the potential of Prostaglandin E2 p-acetamidophenyl ester (PGE2-p-AP) as a novel prodrug for the targeted delivery of PGE2 in the context of arthritis. This ester linkage is designed to be cleaved by endogenous esterases, releasing both PGE2 and p-acetamidophenol (acetaminophen), a widely used analgesic and antipyretic. This dual-release mechanism presents a unique therapeutic opportunity, combining the potent, localized anti-inflammatory effects of a PGE2 analog with the systemic analgesic properties of acetaminophen. This guide will detail the proposed synthesis, mechanism of action, and a comprehensive framework for the preclinical evaluation of PGE2-p-AP in arthritis drug discovery.

Introduction: The Rationale for a PGE2 Prodrug in Arthritis

Rheumatoid arthritis (RA) and osteoarthritis (OA) are chronic inflammatory joint diseases characterized by pain, swelling, and progressive joint destruction.[1] Prostaglandin E2, synthesized by cyclooxygenase (COX) enzymes, is found at high concentrations in the synovial fluid of arthritic joints and plays a central role in the inflammatory cascade.[2][3] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.

-

EP1 Receptor: Coupled to Gαq, its activation leads to increased intracellular calcium, contributing to pain and inflammation.[4]

-

EP2 and EP4 Receptors: Coupled to Gαs, they increase intracellular cAMP. EP4, in particular, is strongly implicated in the pathogenesis of RA, mediating inflammation, angiogenesis, and bone resorption.[1][5][6] Studies in animal models have shown that EP4 receptor-deficient mice exhibit a significant reduction in the incidence and severity of collagen-induced arthritis.[6]

-

EP3 Receptor: Coupled to multiple G proteins, it has more complex and varied roles.[4]

While non-steroidal anti-inflammatory drugs (NSAIDs) that block PGE2 synthesis are effective in managing arthritis symptoms, they are associated with gastrointestinal and cardiovascular side effects due to the systemic inhibition of prostaglandin production.[1] A targeted approach that delivers PGE2 or its analogs directly to the inflamed joint could offer a more favorable therapeutic window.

Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2.[7] As a prodrug, PGE2-p-AP is designed to be inactive until it reaches the target tissue, where enzymatic cleavage would release the active moieties. This strategy could potentially enhance the therapeutic index by concentrating the active compounds at the site of inflammation and reducing systemic exposure.

Proposed Synthesis of Prostaglandin E2 p-acetamidophenyl ester

2.1. Materials and Reagents

-

Prostaglandin E2 (PGE2)

-

p-Acetamidophenol (Acetaminophen)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

2.2. Synthetic Protocol

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add p-acetamidophenol (1.2 equivalents) and 4-dimethylaminopyridine (0.1 equivalents).

-

Coupling Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Prostaglandin E2 p-acetamidophenyl ester.

-

Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Proposed Mechanism of Action

PGE2-p-AP is hypothesized to act as a carrier-linked prodrug.[8] Following administration, it would be distributed to inflamed tissues, where higher concentrations of esterases in the synovial fluid and inflammatory cells would catalyze its hydrolysis. This enzymatic cleavage would release PGE2 and p-acetamidophenol.

The released PGE2 would then act locally on its EP receptors, particularly EP2 and EP4, to modulate the inflammatory response. The co-released acetaminophen would exert its analgesic and antipyretic effects through central mechanisms, potentially involving the inhibition of COX-3 and modulation of the serotonergic and cannabinoid systems.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Preclinical Evaluation Framework

A rigorous preclinical evaluation is necessary to determine the therapeutic potential of PGE2-p-AP for arthritis. This would involve a series of in vitro and in vivo studies.

In Vitro Studies

4.1.1. Stability and Hydrolysis Studies

-

Objective: To determine the stability of PGE2-p-AP in biological fluids and confirm its hydrolysis to PGE2 and acetaminophen.

-

Protocol:

-

Incubate PGE2-p-AP at a known concentration (e.g., 10 µM) in human plasma and synovial fluid from arthritis patients at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the concentrations of PGE2-p-AP, PGE2, and acetaminophen over time.

-

Calculate the half-life (t1/2) of PGE2-p-AP in each biological matrix.

-

4.1.2. EP Receptor Binding Assays

-

Objective: To determine the binding affinity of PGE2-p-AP and its metabolite, PGE2, for the human EP1, EP2, EP3, and EP4 receptors.

-

Protocol:

-

Use cell membranes prepared from HEK293 cells stably expressing each human EP receptor subtype.

-

Perform competitive radioligand binding assays using [3H]-PGE2 as the radioligand.

-

Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and increasing concentrations of unlabeled PGE2-p-AP or PGE2.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the bound radioactivity by liquid scintillation counting.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

4.1.3. Cell-Based Functional Assays

-

Objective: To evaluate the effect of PGE2-p-AP on inflammatory responses in relevant cell types.

-

Protocol (using primary human rheumatoid arthritis synovial fibroblasts - RASF):

-

Culture RASF in appropriate media.

-

Pre-treat the cells with various concentrations of PGE2-p-AP for 1 hour.

-

Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β) (1 ng/mL), for 24 hours.

-

Collect the cell culture supernatant for cytokine analysis.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1, MMP-3) using ELISA or multiplex assays.

-

Perform a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity.

-

In Vivo Studies

4.2.1. Animal Models of Arthritis

-

Collagen-Induced Arthritis (CIA) in Mice: A widely used model that mimics many aspects of human RA, including synovial inflammation, pannus formation, and cartilage and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) in Rats: A model of chronic polyarthritis induced by immunization with Freund's complete adjuvant, characterized by robust and predictable joint inflammation.

4.2.2. Efficacy Study Protocol (AIA in Rats)

-

Induction of Arthritis: Induce arthritis in male Lewis rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Treatment Groups: Randomize the animals into treatment groups (n=8-10 per group) once arthritis is established (e.g., day 10 post-induction):

-

Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)

-

PGE2-p-AP (e.g., 1, 3, 10 mg/kg, orally, once daily)

-

Positive control (e.g., Indomethacin, 1 mg/kg, orally, once daily)

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor body weight, paw volume (plethysmometry), and arthritis score (based on erythema and swelling of each paw) daily or every other day for 14-21 days.

-

Histopathology: At the end of the study, collect hind paws for histological analysis. Decalcify, section, and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples for the measurement of systemic inflammatory markers (e.g., C-reactive protein, pro-inflammatory cytokines) by ELISA.

-

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected from the preclinical evaluation of PGE2-p-AP.

Table 1: In Vitro EP Receptor Binding Affinity

| Compound | Ki (nM) | | :--- | :---: | :---: | :---: | :---: | | | EP1 | EP2 | EP3 | EP4 | | PGE2-p-AP | >10,000 | >10,000 | >10,000 | >10,000 | | PGE2 | 5.2 | 3.8 | 2.5 | 1.1 |

Table 2: In Vitro Inhibition of IL-6 Production in IL-1β-stimulated RASF

| Treatment | IC50 (µM) |

| PGE2-p-AP | 2.5 |

| Indomethacin | 0.1 |

Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis in Rats

| Treatment Group | Arthritis Score (Day 21) | Paw Volume (mL, Day 21) |

| Vehicle | 12.5 ± 1.2 | 2.8 ± 0.3 |

| PGE2-p-AP (1 mg/kg) | 9.8 ± 1.5* | 2.4 ± 0.2 |

| PGE2-p-AP (3 mg/kg) | 6.2 ± 1.1 | 1.9 ± 0.2 |

| PGE2-p-AP (10 mg/kg) | 3.5 ± 0.8 | 1.5 ± 0.1 |

| Indomethacin (1 mg/kg) | 4.1 ± 0.9 | 1.6 ± 0.1 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Conclusion and Future Directions

The concept of Prostaglandin E2 p-acetamidophenyl ester as a prodrug for arthritis therapy holds significant promise. By delivering both a potent prostanoid and a well-established analgesic to the site of inflammation, this approach could offer enhanced efficacy and an improved safety profile compared to existing treatments. The preclinical framework outlined in this guide provides a comprehensive roadmap for the evaluation of PGE2-p-AP, from initial synthesis and in vitro characterization to in vivo efficacy studies in relevant animal models of arthritis.

Future research should focus on the detailed pharmacokinetic and pharmacodynamic profiling of PGE2-p-AP, as well as the investigation of its long-term efficacy and safety. Furthermore, the development of other PGE2 esters with different release kinetics and targeting moieties could expand the therapeutic potential of this innovative approach to arthritis treatment. The successful development of such a targeted prodrug strategy could represent a significant advancement in the management of chronic inflammatory joint diseases.

References

- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 Synthesizing Enzymes in Rheumatoid Arthritis B Cells and the Effects of B Cell Depleting Therapy on Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 6. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide for Cardiovascular and Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal cyclooxygenase (COX) product derived from arachidonic acid, playing a critical role in a myriad of physiological and pathological processes.[1] Its influence extends to inflammation, fertility, gastric mucosal integrity, and immune modulation.[1] The diverse effects of PGE2 are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, with affinity constants (Kd) for PGE2 typically ranging from 1-10 nM.[1] Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, offering enhanced stability which makes it a valuable tool for in vitro and in vivo research applications where sustained activity is advantageous.[2] This technical guide provides an in-depth overview of the application of Prostaglandin E2 p-acetamidophenyl ester in cardiovascular and gastrointestinal research, focusing on its mechanism of action, experimental protocols, and the underlying signaling pathways.

Physicochemical Properties and Handling

Cardiovascular Research Applications

PGE2 exerts complex and multifaceted effects on the cardiovascular system, influencing blood pressure, cardiac contractility, and the response to ischemic injury.[4] These effects are mediated by the differential expression and activation of EP receptors in various cardiovascular cell types, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells.

Effects on Blood Pressure

PGE2 can induce both vasodilation and vasoconstriction, depending on the specific EP receptor subtype activated.

-

Vasodilation: Activation of EP2 and EP4 receptors, which couple to Gs protein and increase intracellular cyclic AMP (cAMP), leads to smooth muscle relaxation and a decrease in blood pressure.[4]

-

Vasoconstriction: Activation of EP1 receptors, coupled to Gq protein and subsequent increase in intracellular calcium, and EP3 receptors, coupled to Gi protein and a decrease in cAMP, results in smooth muscle contraction and an increase in blood pressure.[4]

Effects on Cardiac Contractility and Ischemia-Reperfusion Injury

The role of PGE2 in cardiac function is intricate, with different EP receptors mediating opposing effects.

-

EP3 Receptor: Activation of the EP3 receptor has been shown to reduce cardiac contractility.[5]

-

EP4 Receptor: Conversely, the EP4 receptor is implicated in cardioprotection against ischemia-reperfusion injury.[6] Activation of EP4 receptors can lead to the activation of signaling pathways that promote cell survival.

Signaling Pathways in the Cardiovascular System

The diverse cardiovascular effects of PGE2 are a direct consequence of the distinct signaling cascades initiated by each EP receptor subtype.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 protects the heart from ischemia-reperfusion injury via its receptor subtype EP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Prostaglandin E2 p-acetamidophenyl ester: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The esterification of PGE2 at its carboxyl group can modify its physicochemical properties, such as lipophilicity and stability, potentially altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of Prostaglandin E2 p-acetamidophenyl ester, a derivative of PGE2 formed by esterification with p-acetamidophenol (acetaminophen). This document details its chemical structure, physicochemical properties, and its role within the broader context of prostaglandin biology. A plausible synthetic route and relevant experimental protocols for its characterization and biological evaluation are also presented, along with a visualization of the canonical PGE2 signaling pathway.

Chemical Structure and Properties

Prostaglandin E2 p-acetamidophenyl ester is a synthetic derivative of the naturally occurring Prostaglandin E2. The key structural feature is the ester linkage between the carboxylic acid of PGE2 and the hydroxyl group of p-acetamidophenol.

Chemical Identity

| Property | Value |

| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester[1] |

| Synonyms | PGE2 p-acetamidophenyl ester |

| CAS Number | 57790-52-0[1] |

| Molecular Formula | C₂₈H₃₉NO₆[1] |

| Molecular Weight | 485.6 g/mol [1] |

| SMILES | CC(=O)NC1=CC=C(OC(=O)CCC\C=C/C[C@H]2--INVALID-LINK--C--INVALID-LINK--[C@@H]2/C=C/--INVALID-LINK--CCCCC)C=C1 |

| InChI Key | CNFZDRIMILJQQC-WLGUUIINSA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Crystalline solid[1] |

| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml, Ethanol:PBS (1:1): <50 µg/ml[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Synthesis and Characterization

Proposed Experimental Protocol: Steglich Esterification

Materials:

-

Prostaglandin E2 (PGE2)

-

p-Acetamidophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To this solution, add p-acetamidophenol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold dichloromethane.

-

Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified Prostaglandin E2 p-acetamidophenyl ester by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the formation of the ester bond and the integrity of the prostaglandin backbone. The spectra would show characteristic peaks for the aromatic protons of the p-acetamidophenyl group and the disappearance of the carboxylic acid proton of PGE2.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ester.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for purification. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid) would be appropriate.

Biological Context and Mechanism of Action

Prostaglandin E2 p-acetamidophenyl ester, as a derivative of PGE2, is expected to exert its biological effects primarily through the same pathways as its parent compound. PGE2 is a potent lipid mediator that signals through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are expressed in various tissues and cell types, and their activation triggers diverse downstream signaling cascades.

Prostaglandin E2 Synthesis and Signaling Pathway

The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. Arachidonic acid is then converted to Prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, PGH₂ is isomerized to PGE2 by prostaglandin E synthases (PGES).

Biological Activities

PGE2 is a key player in inflammation, where it contributes to the classic signs of redness, swelling, pain, and heat. It is also involved in the regulation of immune responses, gastric acid secretion, and uterine contractions. The esterification with p-acetamidophenol may lead to a more lipophilic compound, potentially enhancing its ability to cross cell membranes and prolonging its biological activity. This modification could be advantageous for experimental applications requiring sustained PGE2-like effects.

Experimental Applications and Protocols

Prostaglandin E2 p-acetamidophenyl ester can be utilized in various in vitro and in vivo experimental settings to investigate the roles of PGE2 signaling.

In Vitro Assay for Anti-inflammatory Activity

This protocol describes a general workflow to assess the effect of Prostaglandin E2 p-acetamidophenyl ester on cytokine production in macrophages.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium until they reach 80-90% confluency.

-

Plating: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of Prostaglandin E2 p-acetamidophenyl ester (e.g., 0.1, 1, 10, 100 nM) for 1 hour. Include a vehicle control (e.g., DMSO or ethanol).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent effect of Prostaglandin E2 p-acetamidophenyl ester on cytokine production.

Conclusion

Prostaglandin E2 p-acetamidophenyl ester is a valuable tool for researchers studying the multifaceted roles of PGE2 signaling. Its modified chemical structure may offer advantages in terms of stability and cellular uptake compared to the parent compound. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical, albeit theoretical, experimental protocols to facilitate its synthesis and use in a research setting. Further investigation into the specific biological activities and pharmacokinetic profile of this ester is warranted to fully elucidate its potential as a research tool and therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Prostaglandin E2 p-acetamidophenyl ester in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, fertility, gastric mucosal integrity, and cancer progression.[1][2] Its effects are transduced through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to offer enhanced stability, making it a valuable tool for in vitro studies where sustained biological activity is required.[3] This document provides detailed application notes and protocols for the effective use of Prostaglandin E2 p-acetamidophenyl ester in cell culture experiments.

Note: Prostaglandin E2 p-acetamidophenyl ester is a derivative of PGE2. It is presumed that the ester is hydrolyzed in cell culture to release the active PGE2 molecule. Therefore, the biological effects and signaling pathways described are based on the extensive research conducted on PGE2. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Physicochemical Properties and Storage

A clear understanding of the compound's properties is crucial for its effective application.

| Property | Value |

| Synonyms | PGE2 p-acetamidophenyl ester |

| Molecular Formula | C₂₈H₃₉NO₆ |

| Molecular Weight | 485.6 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: >38 mg/mLDMSO: >35 mg/mLEthanol: >40 mg/mLEthanol:PBS (1:1): <50 µg/mL |

| Storage | Store at -20°C. Stock solutions in organic solvents are stable for at least 4 years when stored at -20°C.[2] |

Mechanism of Action and Signaling Pathways

Prostaglandin E2 p-acetamidophenyl ester exerts its biological effects by acting as a prodrug that is converted to PGE2, which then binds to its specific cell surface receptors (EP1-EP4). The activation of these receptors triggers distinct downstream signaling cascades.

PGE2 Receptor Signaling Pathways

Caption: Overview of PGE2 signaling pathways initiated by receptor binding.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). The EP4 receptor can also activate the PI3K/Akt pathway.

-

EP3 Receptor: This receptor is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Applications in Cell Culture

Based on the known functions of PGE2, its p-acetamidophenyl ester derivative can be utilized in a variety of cell culture applications.

| Application Area | Cell Types | Expected Effects | Reported PGE2 Concentration Range |

| Hematopoietic Stem Cell (HSC) Research | Murine and human HSCs | Enhances HSC homing, survival, and proliferation; promotes differentiation of hematopoietic progenitors. | 1-10 µM |

| Immunology Research | T cells, Macrophages, Dendritic cells | Modulates T cell differentiation (e.g., promotes Th17); suppresses effector functions of macrophages and NK cells; promotes Treg development. | 10 nM - 10 µM |

| Cancer Research | Colon, breast, endometrial cancer cell lines | Promotes proliferation, migration, and invasion; modulates the tumor microenvironment. | 100 nM - 10 µM |

| Stem Cell Biology | Embryonic stem cells, induced pluripotent stem cells | Promotes differentiation towards hematopoietic lineages. | 1-10 µM |

| Inflammation and Tissue Repair | Fibroblasts, endothelial cells | Modulates inflammatory responses; influences cell migration and tissue remodeling. | 10 nM - 1 µM |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of Prostaglandin E2 p-acetamidophenyl ester for use in cell culture.

Workflow for Solution Preparation

Caption: Step-by-step workflow for preparing solutions for cell culture.

Materials:

-

Prostaglandin E2 p-acetamidophenyl ester (solid)

-

Sterile, anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, complete cell culture medium appropriate for your cell line

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out a precise amount of Prostaglandin E2 p-acetamidophenyl ester (Molecular Weight: 485.6 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.856 mg. b. In a sterile tube, dissolve the compound in the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO. c. Vortex gently until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.

-

Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentration. c. Important: The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. d. Add the final working solution to your cell cultures and gently mix.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for assessing the effects of Prostaglandin E2 p-acetamidophenyl ester on a chosen cell line.

General Experimental Workflow

Caption: A generalized workflow for cell-based experiments.

Materials:

-

Cultured cells of interest

-

Appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Complete cell culture medium

-

Prostaglandin E2 p-acetamidophenyl ester working solutions

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the highest treatment group)

-

Assay-specific reagents (e.g., proliferation assay kit, migration assay chambers, RNA extraction kit)

Procedure:

-

Cell Seeding: a. Harvest and count your cells. b. Seed the cells into the appropriate culture plates at a density suitable for your specific assay and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: a. The next day, carefully remove the old medium from the wells. b. Add fresh, pre-warmed medium containing the desired concentrations of Prostaglandin E2 p-acetamidophenyl ester. c. Include a vehicle control group that receives medium with the equivalent concentration of DMSO used in the highest concentration of the test compound. d. Also include an untreated control group (medium only).

-

Incubation: a. Return the plates to the incubator and incubate for the desired duration, which will vary depending on the specific endpoint being measured (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling pathway activation studies).

-

Analysis: a. At the end of the incubation period, perform the desired cellular analysis. This could include:

- Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays)

- Cell Migration/Invasion Assays: (e.g., Transwell or wound-healing assays)

- Gene Expression Analysis: (e.g., qRT-PCR or RNA-seq)

- Protein Expression/Activation Analysis: (e.g., Western blotting or ELISA)

- Flow Cytometry: (e.g., for cell surface marker expression or cell cycle analysis)

-

Data Analysis: a. Collect the data from your assay and perform the appropriate statistical analysis to determine the significance of the observed effects compared to the control groups.

Conclusion

Prostaglandin E2 p-acetamidophenyl ester is a valuable research tool for investigating the diverse biological roles of PGE2 signaling in a cell culture setting. Its enhanced stability makes it particularly suitable for long-term experiments. By understanding its mechanism of action and following standardized protocols, researchers can effectively utilize this compound to advance their studies in various fields of biomedical research. It is imperative to perform preliminary dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell type and biological question.

References

- 1. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 increases hematopoietic stem cell survival and accelerates hematopoietic recovery after radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Prostaglandin E2 p-acetamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a crystalline derivative of Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway involving the metabolism of arachidonic acid.[1][2] PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, immune modulation, fertility, and gastric mucosal integrity.[1][2] The p-acetamidophenyl ester modification enhances the stability of the parent PGE2 molecule, making it a valuable tool for in vitro and in vivo experimental applications where sustained activity is beneficial.[3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with PGE2 and its derivatives.

Chemical Properties and Solubility

Prostaglandin E2 p-acetamidophenyl ester is a crystalline solid.[2][3] As a derivative of PGE2, understanding its solubility is crucial for the preparation of stock solutions for experimental use.

Table 1: Solubility of Prostaglandin E2 p-acetamidophenyl ester [2]

| Solvent | Solubility |

| DMF | >38 mg/ml |

| DMSO | >35 mg/ml |

| Ethanol | >40 mg/ml |

| Ethanol:PBS (1:1) | <50 µg/ml |

Mechanism of Action and Signaling Pathways

Prostaglandin E2 p-acetamidophenyl ester is expected to exert its biological effects by acting as an agonist at the four G-protein coupled Prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to distinct intracellular signaling pathways, leading to a diverse range of cellular responses.[4][5][6] The affinity constants (Kd) of the parent compound, PGE2, for these receptors typically range from 1-10 nM, varying with the receptor subtype and tissue.[1][2]

EP Receptor Signaling Pathways

The activation of each EP receptor subtype initiates a specific downstream signaling cascade:

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5][7] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[7][8]

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins.[1][4] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][9] cAMP then activates protein kinase A (PKA).[9] Additionally, the EP4 receptor can also couple to Gαi and activate the phosphatidylinositol 3-kinase (PI3K) pathway.[1][10][11]

-

EP3 Receptor: Primarily coupled to Gi proteins, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][12][13]

Below are Graphviz diagrams illustrating these signaling pathways.

Caption: EP1 Receptor Signaling Pathway.

Caption: EP2 and EP4 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are based on established methods for studying the effects of PGE2 and can be adapted for use with Prostaglandin E2 p-acetamidophenyl ester.

Protocol 1: In Vitro Quantification of Cytokine Production by ELISA

This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or anti-inflammatory cytokines (e.g., IL-10) from immune cells stimulated with Prostaglandin E2 p-acetamidophenyl ester.

Materials:

-

Prostaglandin E2 p-acetamidophenyl ester

-

Immune cells (e.g., macrophages, dendritic cells, or PBMCs)

-

Cell culture medium appropriate for the cell type

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Commercial ELISA kit for the cytokine of interest

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed immune cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.

-

Preparation of Reagents: Prepare a stock solution of Prostaglandin E2 p-acetamidophenyl ester in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations in cell culture medium.

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add fresh medium containing different concentrations of Prostaglandin E2 p-acetamidophenyl ester. Include a vehicle control.

-

Co-stimulate with an inflammatory agent like LPS if investigating the modulatory effects of the compound.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-